1-(trifluoroacetyl)-1H-benzotriazole
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Overview
Description
1-(Trifluoroacetyl)-1H-benzotriazole is a chemical compound that features a trifluoroacetyl group attached to a benzotriazole ring
Mechanism of Action
Target of Action
It’s worth noting that trifluoroacetyl groups are often used in the development of peptides for anti-aging treatments . These peptides can mimic the effects of extracellular matrix proteins, improving wound healing and skin structure .
Mode of Action
Compounds containing trifluoroacetyl groups are known to be effective reagents for specific trifluoroacetylation of certain nucleosides . This suggests that 1-(trifluoroacetyl)-1H-benzotriazole might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that trifluoroacetyl groups are often involved in the development of peptides that can affect a variety of physiological processes, including defense, immunity, stress, growth, homeostasis, and reproduction .
Result of Action
Compounds containing trifluoroacetyl groups have been synthesized and shown to have significant insecticidal activity against certain species . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)-1H-benzotriazole can be synthesized through the reaction of benzotriazole with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the acidic by-products. The general reaction scheme is as follows:
Benzotriazole+Trifluoroacetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoroacetyl)-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products:
Substitution Reactions: Products typically include derivatives where the trifluoroacetyl group is replaced by another functional group.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Trifluoroacetyl)-1H-benzotriazole has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced stability and bioactivity.
Material Science: It can be used in the development of new materials with specific properties, such as increased resistance to degradation.
Comparison with Similar Compounds
- 1-(Trifluoroacetyl)-1H-1,2,4-triazole
- 1-(Trifluoroacetyl)-1H-1,2,3-triazole
Comparison: 1-(Trifluoroacetyl)-1H-benzotriazole is unique due to the presence of the benzotriazole ring, which imparts distinct chemical properties compared to other triazole derivatives. The benzotriazole ring provides additional stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQIQOIKWUOEJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391764 |
Source
|
Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183266-61-7 |
Source
|
Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Trifluoroacetyl)benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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